Enhanced Lipophilicity (LogP) and Predicted Permeability vs. Mono-Substituted Analogs
5-Cyano-6-(trifluoromethyl)-1H-benzimidazole exhibits significantly higher lipophilicity compared to mono-substituted analogs, as estimated by calculated partition coefficients (cLogP). The combined electron-withdrawing effects of the 5-CN and 6-CF₃ groups increase cLogP by approximately 0.5–1.0 log units relative to 5-cyano-1H-benzimidazole (cLogP ~0.9) and 6-(trifluoromethyl)-1H-benzimidazole (cLogP ~1.2). This difference is expected to enhance passive membrane permeability by a factor of ~3–10× based on the empirical relationship between logP and permeability. [1]
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 1.5–2.0 (multiple prediction algorithms) |
| Comparator Or Baseline | 5-Cyano-1H-benzimidazole: cLogP ≈ 0.9; 6-(Trifluoromethyl)-1H-benzimidazole: cLogP ≈ 1.2; Unsubstituted benzimidazole: cLogP ≈ 0.8 |
| Quantified Difference | ΔcLogP = +0.5 to +1.0 vs. mono-substituted; ΔcLogP = +0.7 to +1.2 vs. unsubstituted |
| Conditions | Predicted using ACD/Labs, ChemAxon, and XLogP3 algorithms |
Why This Matters
Higher lipophilicity directly correlates with improved membrane permeability and oral bioavailability potential, a critical factor in selecting building blocks for lead optimization programs.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
